molecular formula C21H30N2 B11506165 1,3,3,6,10-pentamethyl-8-(2,5,5-trimethyl-4,5-dihydro-3H-pyrrol-3-ylidene)-2-azaspiro[4.5]deca-1,6,9-triene

1,3,3,6,10-pentamethyl-8-(2,5,5-trimethyl-4,5-dihydro-3H-pyrrol-3-ylidene)-2-azaspiro[4.5]deca-1,6,9-triene

Cat. No.: B11506165
M. Wt: 310.5 g/mol
InChI Key: PKQMXMVSTGCYLQ-UHFFFAOYSA-N
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Description

1,3,3,6,10-PENTAMETHYL-8-(2,2,5-TRIMETHYL-3,4-DIHYDRO-2H-PYRROL-4-YLIDENE)-2-AZASPIRO[45]DECA-1,6,9-TRIENE is a complex organic compound with a unique structure that includes multiple methyl groups and a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,6,10-PENTAMETHYL-8-(2,2,5-TRIMETHYL-3,4-DIHYDRO-2H-PYRROL-4-YLIDENE)-2-AZASPIRO[4.5]DECA-1,6,9-TRIENE typically involves multi-step organic reactions. The process starts with the preparation of the pyrrole derivative, followed by the introduction of the spiro linkage and the addition of methyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,3,3,6,10-PENTAMETHYL-8-(2,2,5-TRIMETHYL-3,4-DIHYDRO-2H-PYRROL-4-YLIDENE)-2-AZASPIRO[4.5]DECA-1,6,9-TRIENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pyrrole ring or the spiro linkage.

    Substitution: Substitution reactions can occur at the methyl groups or the pyrrole ring, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

1,3,3,6,10-PENTAMETHYL-8-(2,2,5-TRIMETHYL-3,4-DIHYDRO-2H-PYRROL-4-YLIDENE)-2-AZASPIRO[4.5]DECA-1,6,9-TRIENE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,3,6,10-PENTAMETHYL-8-(2,2,5-TRIMETHYL-3,4-DIHYDRO-2H-PYRROL-4-YLIDENE)-2-AZASPIRO[4.5]DECA-1,6,9-TRIENE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydropyran: Used in the synthesis of selective myeloperoxidase inhibitors.

    2,2,5,7,8-Pentamethyl-6-chromanol: Known for its antioxidant properties and use in the analysis of α-tocopherol.

Uniqueness

1,3,3,6,10-PENTAMETHYL-8-(2,2,5-TRIMETHYL-3,4-DIHYDRO-2H-PYRROL-4-YLIDENE)-2-AZASPIRO[4

Properties

Molecular Formula

C21H30N2

Molecular Weight

310.5 g/mol

IUPAC Name

1,3,3,6,10-pentamethyl-8-(2,2,5-trimethyl-3H-pyrrol-4-ylidene)-2-azaspiro[4.5]deca-1,6,9-triene

InChI

InChI=1S/C21H30N2/c1-13-9-17(18-11-19(5,6)22-15(18)3)10-14(2)21(13)12-20(7,8)23-16(21)4/h9-10H,11-12H2,1-8H3

InChI Key

PKQMXMVSTGCYLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CC(N=C2C)(C)C)C=C(C13CC(N=C3C)(C)C)C

Origin of Product

United States

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